molecular formula C40H88NO8P B13817001 1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate

1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate

Cat. No.: B13817001
M. Wt: 742.1 g/mol
InChI Key: QKMBRFNLUNBYNN-AGYFHCNHSA-N
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Description

1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is a synthetic phospholipid compound. . This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it an essential component in the formation of lipid bilayers and liposomes, which are crucial in various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through a multi-step process involving the esterification of glycerol with hexadecanoic acid (palmitic acid) to form dihexadecylglycerol. This intermediate is then phosphorylated using phosphocholine chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphocholine moiety. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphocholine derivatives and glycerol derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and vesicle formation . The molecular targets include phospholipases and other enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and liposomes makes it particularly valuable in drug delivery and membrane studies .

Properties

Molecular Formula

C40H88NO8P

Molecular Weight

742.1 g/mol

IUPAC Name

[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate

InChI

InChI=1S/C40H84NO6P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h40H,6-39H2,1-5H3;2*1H2/t40-;;/m1../s1

InChI Key

QKMBRFNLUNBYNN-AGYFHCNHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O

Origin of Product

United States

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